Isonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

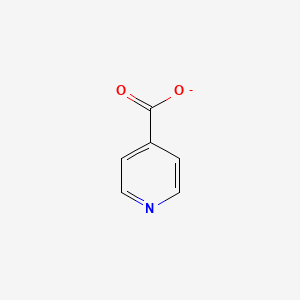

Isonicotinate is a pyridinemonocarboxylate resulting from the deprotonation of the carboxy group of isonicotinic acid. It is a conjugate base of an isonicotinic acid.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

Isonicotinate derivatives, particularly isonicotinic acid hydrazide (a well-known antitubercular agent), have been extensively studied for their effectiveness against Mycobacterium tuberculosis. Recent research highlighted the synergistic effects of isonicotinic acid hydrazide when combined with natural compounds from plants, enhancing its potency against resistant strains of mycobacteria. For instance, a study demonstrated that the combination of isonicotinic acid hydrazide with totarol significantly lowered the minimum inhibitory concentration (MIC) against various mycobacterial species, showcasing the potential for developing more effective treatments for tuberculosis .

Case Study: Dexamethasone-21-isonicotinate

A clinical study investigated the effects of dexamethasone-21-isonicotinate on insulin sensitivity in dairy cows. The results indicated that treatment with this compound resulted in significant changes in glucose and lipid metabolism, suggesting potential applications in veterinary medicine and metabolic research .

| Parameter | Control Group | Dexamethasone Group |

|---|---|---|

| Plasma Glucose (mg/dL) | 75 ± 5 | 90 ± 6 |

| Insulin (μU/mL) | 10 ± 1 | 15 ± 2 |

| Hepatic TAG (mg/g) | 5.0 ± 0.5 | 3.0 ± 0.4 |

Agricultural Applications

Pest Management

Methyl this compound has been identified as a promising semiochemical for managing thrips populations in agricultural settings. Field studies have shown that it effectively attracts various thrips species, which can be utilized in traps to monitor and control pest populations without relying on conventional pesticides. This application highlights the compound's role in sustainable agriculture practices .

Materials Science

Synthesis of Functional Materials

This compound derivatives have been utilized in synthesizing advanced materials such as porphyrins, which exhibit antioxidant and antimicrobial properties. A recent study synthesized a meso-arylporphyrin derived from this compound, demonstrating significant antioxidant activity and potential applications in drug delivery systems and photodynamic therapy .

| Property | Value |

|---|---|

| Antioxidant Activity | IC50 = 0.25 mg/mL |

| Antifungal Activity | MIC against C. albicans = 1.25 mg/L |

Chemical Reactions Analysis

Process I: Oxidation of 4-Picoline

-

Variants :

-

Ia : Oxidation with potassium permanganate (yield: ~57.5%).

-

Ib : Oxidation with nitric acid (yield: ~56.8%).

-

Ic : Oxidation with oxygen over vanadium pentoxide catalyst (yield: ~50%).

-

-

Esterification : Isonicotinic acid is esterified with methanol (90% yield) to form methyl isonicotinate .

| Process | Key Reagents | Yield |

|---|---|---|

| Ia | KMnO₄ | 57.5% |

| Ib | HNO₃ | 56.8% |

| Ic | O₂/V₂O₅ | 50% |

Oxidation Reactions

This compound undergoes oxidation via distinct mechanisms, including:

Reaction with Diperiodatocuprate(III)

A mechanistic study revealed:

-

Intermediate Complex Formation : A complex forms between diperiodatocuprate(III) and this compound, followed by decomposition into free radicals.

-

Rate Law : Rate = kobs=k2+k1[OH−]k1k2.

-

Activation Parameters :

Organocatalytic Pinacol Coupling

-

Catalyst Screening : Derivatives like t-butyl this compound showed superior activity (78% yield) compared to methyl this compound (52% yield).

-

Key Insight : Electron-withdrawing groups at the C4 position enhance catalytic efficiency .

| Catalyst | Yield |

|---|---|

| Methyl this compound | 52% |

| t-Butyl this compound | 78% |

Degradation Pathways

This compound undergoes microbial and chemical degradation:

Microbial Degradation

-

Pathway :

Chemical Degradation

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing isonicotinate derivatives, and how can their purity be validated?

- Methodological Answer : Synthesis of this compound derivatives typically involves esterification or amidation reactions under controlled conditions (e.g., using pentafluorophenyl reagents as activating agents, as seen in ). Purity validation requires chromatographic techniques (HPLC, GC) coupled with spectroscopic methods (NMR, IR). For new compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to confirm molecular identity. Journals like the Beilstein Journal of Organic Chemistry mandate detailed experimental sections, including characterization data for reproducibility .

Q. How can researchers design initial experiments to assess this compound’s coordination chemistry with transition metals?

- Methodological Answer : Begin with titration experiments using UV-Vis spectroscopy to monitor ligand-metal binding. X-ray crystallography is critical for determining structural motifs, while DFT calculations can predict binding energetics. Reference frameworks like the PICOT format (Population: metal ions; Intervention: ligand coordination; Outcome: stability constants) ensure systematic hypothesis testing .

Q. What are the key spectroscopic markers for distinguishing this compound isomers in complex mixtures?

- Methodological Answer : FT-IR spectroscopy identifies carboxylate stretching frequencies (~1680-1720 cm⁻¹), while ¹H NMR distinguishes substituent positions on the pyridine ring (e.g., para vs. meta). For ambiguous cases, 2D NMR (COSY, NOESY) and X-ray diffraction provide definitive structural resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound-based metal-organic frameworks (MOFs)?

- Methodological Answer : Contradictions often arise from synthetic variables (e.g., solvent, temperature) or characterization gaps. Employ a systematic framework :

- Replicate studies : Reproduce published protocols with strict control of variables.

- Comparative analysis : Use BET surface area measurements and XPS to correlate porosity/metal oxidation states with activity.

- Meta-analysis : Apply statistical tools to identify outliers or trends across datasets .

Q. What methodologies optimize the hydrothermal stability of this compound-containing MOFs for industrial applications?

- Methodological Answer : Use a FINER criteria-guided approach:

- Feasibility : Test stability under accelerated aging conditions (high humidity, elevated temperatures).

- Novelty : Incorporate hydrophobic linkers (e.g., fluorinated analogs) to enhance water resistance.

- Ethics : Ensure environmentally benign synthesis routes .

Q. How can computational models predict this compound’s reactivity in non-aqueous solvents?

- Methodological Answer : Combine quantum mechanical (QM) calculations (e.g., DFT for reaction pathways) with molecular dynamics (MD) simulations to model solvent effects. Validate predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy). Journals require transparent reporting of computational parameters (basis sets, solvation models) for reproducibility .

Q. What strategies address low yields in multi-step syntheses of this compound-derived pharmaceuticals?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to optimize conditions. For example, tert-butoxycarbonyl (Boc)-protected intermediates (as in ) can improve selectivity in coupling reactions.

Q. Data Analysis & Interpretation

Q. How should researchers handle missing or inconsistent spectral data in this compound characterization?

- Methodological Answer :

- Triangulation : Cross-validate using multiple techniques (e.g., NMR, HRMS, XRD).

- Error analysis : Quantify instrument precision and sample preparation variability.

- Open data practices : Share raw data in repositories for peer validation, aligning with FAIR principles .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. For high-throughput data, apply machine learning (e.g., random forests) to identify structure-activity relationships (SARs). Ensure ethical compliance in biological testing .

Q. Experimental Design Frameworks

Q. How can the PICOT framework be adapted for materials science research on this compound MOFs?

- Methodological Answer :

- Population : MOF compositions (e.g., Zn²⁺ vs. Cu²⁺ SBUs).

- Intervention : Linker functionalization (e.g., nitro vs. amino groups).

- Comparison : Benchmark against commercial adsorbents (e.g., zeolites).

- Outcome : Gas uptake capacity (mmol/g).

- Time : Stability over 100 adsorption-desorption cycles.

- This structured approach ensures alignment with clinical-level rigor in materials research .

Properties

Molecular Formula |

C6H4NO2- |

|---|---|

Molecular Weight |

122.10 g/mol |

IUPAC Name |

pyridine-4-carboxylate |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/p-1 |

InChI Key |

TWBYWOBDOCUKOW-UHFFFAOYSA-M |

SMILES |

C1=CN=CC=C1C(=O)[O-] |

Canonical SMILES |

C1=CN=CC=C1C(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.